2-Chloro-5-(difluoromethoxy)pyrimidine
Overview
Description
2-Chloro-5-(difluoromethoxy)pyrimidine is a heterocyclic organic compound with the molecular formula C5H3ClF2N2O. It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the second position and a difluoromethoxy group at the fifth position of the pyrimidine ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(difluoromethoxy)pyrimidine typically involves the reaction of 2-chloropyrimidine with difluoromethoxy reagents under controlled conditions. One common method involves the use of difluoromethyl ether in the presence of a base such as potassium carbonate, which facilitates the substitution reaction at the fifth position of the pyrimidine ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a stable temperature and pressure, and the use of catalysts may be employed to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(difluoromethoxy)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidine derivatives.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl or vinyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate and solvents such as toluene or dimethylformamide.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of pyrimidine N-oxides.
Coupling Reactions: Formation of biaryl or vinyl pyrimidine derivatives.
Scientific Research Applications
2-Chloro-5-(difluoromethoxy)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and receptor modulators.
Medicine: Serves as an intermediate in the synthesis of antiviral, anticancer, and anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(difluoromethoxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The difluoromethoxy group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The chlorine atom can participate in hydrogen bonding and van der Waals interactions, stabilizing the compound’s binding to its molecular targets .
Comparison with Similar Compounds
2-Chloro-5-fluoropyrimidine: Similar structure but with a fluorine atom instead of the difluoromethoxy group.
2-Chloro-5-(trifluoromethyl)pyrimidine: Contains a trifluoromethyl group instead of the difluoromethoxy group.
2-Chloro-4-(difluoromethoxy)pyrimidine: The difluoromethoxy group is at the fourth position instead of the fifth.
Uniqueness: 2-Chloro-5-(difluoromethoxy)pyrimidine is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-chloro-5-(difluoromethoxy)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF2N2O/c6-4-9-1-3(2-10-4)11-5(7)8/h1-2,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSWSBPEZJCSMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192813-64-1 | |
Record name | 2-Chloro-5-(difluoromethoxy)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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